molecular formula C18H19N3O3 B5730359 N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea

N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea

Cat. No. B5730359
M. Wt: 325.4 g/mol
InChI Key: MGDXMUJEPWGRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is a key pathway that regulates the activity of the tumor suppressor protein, p53. MI-773 has shown promising results in preclinical studies as a potential cancer therapy.

Mechanism of Action

N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea targets the p53-MDM2 interaction by binding to the MDM2 protein and preventing it from binding to p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea has also been shown to induce cell cycle arrest and inhibit angiogenesis.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to other chemotherapy agents. N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea has also been shown to have anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea in lab experiments include its selectivity for cancer cells, its ability to sensitize cancer cells to other chemotherapy agents, and its potential as a combination therapy option. The limitations of using N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea in lab experiments include the need for careful handling due to its toxicity, the potential for off-target effects, and the need for further research to determine optimal dosage and treatment regimens.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea. These include:
1. Clinical trials to determine the safety and efficacy of N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea in humans
2. Further studies to determine optimal dosage and treatment regimens for N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea
3. Combination therapy studies to determine the potential of N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea in combination with other chemotherapy agents
4. Studies to determine the potential of N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea in treating other diseases beyond cancer, such as neurodegenerative disorders.

Synthesis Methods

N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea can be synthesized using a multi-step process that involves the reaction of several key reagents. The synthesis process typically involves the use of organic solvents and requires careful handling to ensure the purity and quality of the final product.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea has been extensively studied in vitro and in vivo for its potential use in cancer therapy. Preclinical studies have shown that N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea can induce apoptosis in cancer cells and inhibit tumor growth. N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea has also been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy option.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-15-8-6-14(7-9-15)20-18(23)19-10-11-21-12-13-4-2-3-5-16(13)17(21)22/h2-9H,10-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDXMUJEPWGRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea

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